tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate
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Overview
Description
tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a heterocyclic compound that has garnered attention in the field of synthetic chemistry due to its unique structure and potential applications. This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the preparation might include the use of tert-butyl esters and bromination reactions to introduce the bromo group at the desired position .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups, potentially altering its biological activity.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine scaffold can be further functionalized through cyclization reactions, leading to more complex structures.
Common reagents used in these reactions include brominating agents, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, helping to elucidate the roles of various biomolecules.
Industrial Chemistry: It is utilized in the synthesis of more complex chemical entities, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
- 7-tert-Butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
- TERT-BUTYL (2-(3-BROMO-2-(4-FLUOROPHENYL)-8,8-DIMETHYL-5,6-DIHYDROIMIDAZO[1,2-A]PYRAZIN-7(8H)-YL)-2-OXOETHYL)CARBAMATE
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse functionalization .
Properties
CAS No. |
2167422-73-1 |
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Molecular Formula |
C11H16BrN3O2 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-6-4-5-14-8(12)7-13-9(14)15/h7H,4-6H2,1-3H3 |
InChI Key |
BXKMLRNDHQRLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=NC=C2Br |
Origin of Product |
United States |
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